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  • Product: n-Ethyl-d-serine
  • CAS: 915405-02-6

Core Science & Biosynthesis

Foundational

metabolic degradation pathways of n-ethyl-d-serine

Metabolic Degradation Pathways of N-Ethyl-D-Serine: A Technical Whitepaper on Pharmacokinetics and Enzymatic Clearance Executive Summary N-ethyl-D-serine (NEDS) is a structurally modified D-amino acid with significant im...

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Author: BenchChem Technical Support Team. Date: April 2026

Metabolic Degradation Pathways of N-Ethyl-D-Serine: A Technical Whitepaper on Pharmacokinetics and Enzymatic Clearance

Executive Summary

N-ethyl-D-serine (NEDS) is a structurally modified D-amino acid with significant implications in neuropharmacology, chiral synthesis, and receptor modulation. The alkylation of the α-amino group fundamentally alters the molecule's susceptibility to endogenous clearance mechanisms compared to its parent compound, D-serine. This whitepaper elucidates the dual metabolic degradation pathways of NEDS: flavin-dependent oxidative deamination via D-amino acid oxidase (DAAO) and hepatic N-dealkylation via Cytochrome P450 (CYP450) enzymes.

Flavin-Dependent Oxidative Deamination (The DAAO Pathway)

Mechanistic Causality D-amino acid oxidase (DAAO, EC 1.4.3.3) is the primary engine for D-amino acid metabolism. While bulky N-alkyl substitutions generally hinder active-site binding due to steric clashes with the active-site lid, small alkyl groups like N-ethyl and N-methyl are successfully accommodated[1]. The catalytic mechanism relies on the direct transfer of a hydride ion from the Cα of NEDS to the N5 atom of the oxidized FAD cofactor. This forms an unstable N-ethyl-imino intermediate. Because the reaction requires the unprotonated form of the amine to proceed efficiently, the microenvironment's pH is a critical determinant of turnover rate. Following hydride transfer, the imino intermediate spontaneously hydrolyzes in the aqueous environment, yielding 3-hydroxy-2-oxopropanoic acid (hydroxypyruvate) and ethylamine, while FADH2 is reoxidized by molecular oxygen to produce hydrogen peroxide (H2O2).

DAAO_Pathway NEDS N-ethyl-D-serine Imino N-ethyl-imino intermediate NEDS->Imino DAAO (FAD -> FADH2) Products Hydroxypyruvate + Ethylamine Imino->Products H2O (Spontaneous)

Fig 1. Flavin-dependent oxidative deamination of N-ethyl-D-serine by DAAO.

Protocol 1: In Vitro DAAO Kinetic Profiling To establish a self-validating system, this protocol utilizes a coupled peroxidase assay to stoichiometrically measure H2O2 production[2].

  • Rationale for Buffer Selection : The assay buffer is set to pH 8.0 to ensure a sufficient fraction of the NEDS α-amino group is deprotonated, a strict prerequisite for active-site binding and hydride transfer.

  • Reagent Preparation :

    • Prepare 50 mM sodium pyrophosphate buffer (pH 8.0) containing 10 μM exogenous FAD. (Causality: Exogenous FAD prevents apoenzyme formation and loss of activity during extended incubations).

    • Prepare a colorimetric detection mix: 0.8 mM 4-aminoantipyrine, 1.3 mM N-ethyl-N-(2-hydroxy-3-sulfopropyl)aniline, and 6 U/mL Horseradish Peroxidase (HRP)[2].

  • Execution :

    • Aliquot 90 μL of the detection mix containing 0.5 μg of purified recombinant human DAAO into a 96-well microplate.

    • Include a negative control well (buffer only, no DAAO) to account for auto-oxidation, and a positive control well (1 mM D-serine) to validate enzyme viability.

    • Initiate the reaction by adding 10 μL of NEDS at varying concentrations (0.1 mM to 10 mM).

    • Monitor absorbance dynamically at 505 nm for 10 minutes at 30°C.

  • System Validation : The system is self-validating because the absence of substrate yields a zero slope, ruling out background peroxidase activity, while the D-serine control confirms HRP/DAAO coupling efficiency.

Hepatic N-Dealkylation (The CYP450 Pathway)

Mechanistic Causality Xenobiotics containing N-alkyl groups are classic substrates for hepatic Cytochrome P450 enzymes (e.g., CYP2B1, CYP3A4, CYP2E1). The N-dealkylation of NEDS proceeds via a Cα-H abstraction mechanism (Hydrogen Atom Transfer, HAT) or a Single-Electron Transfer (SET)[3]. The highly reactive iron-oxo species (Compound I) in the CYP active site abstracts a hydrogen from the ethyl group's α-carbon, followed by oxygen rebound. This generates an unstable carbinolamine intermediate (N-(1-hydroxyethyl)-D-serine), which rapidly and spontaneously collapses into D-serine and acetaldehyde. The liberated D-serine then becomes a substrate for endogenous DAAO or D-serine dehydratase.

CYP450_Pathway NEDS N-ethyl-D-serine Carbinolamine Carbinolamine Intermediate NEDS->Carbinolamine CYP450 (O2, NADPH) Products D-serine + Acetaldehyde Carbinolamine->Products Cleavage (Spontaneous)

Fig 2. CYP450-mediated N-dealkylation pathway of N-ethyl-D-serine.

Protocol 2: Microsomal N-Dealkylation and Stability Assay This protocol isolates the CYP450-mediated clearance of NEDS from other cellular metabolic processes.

  • Rationale for NADPH Regenerating System : Direct addition of a single bolus of NADPH leads to rapid depletion and product inhibition by NADP+. A regenerating system maintains a steady-state electron flow to the CYP reductase.

  • Execution :

    • Prepare 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2. (Causality: Mg2+ is essential for the stabilization of the microsomal membrane and optimal CYP electron transfer).

    • Mix Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration with 1 μM NEDS.

    • Pre-incubate the mixture at 37°C for 5 minutes. (Causality: This establishes thermal equilibrium and steady-state substrate binding prior to catalytic initiation).

    • Initiate the reaction by adding the NADPH regenerating system (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase).

    • At designated time points (0, 5, 15, 30, 60 min), quench 50 μL of the reaction by adding 150 μL of ice-cold acetonitrile containing an internal standard (e.g., isotopic NEDS-d5). (Causality: Acetonitrile instantly precipitates microsomal proteins, halting the reaction and extracting the analytes).

    • Centrifuge at 14,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS (MRM mode) to quantify parent NEDS depletion and D-serine formation.

  • System Validation : Include a minus-NADPH control to rule out non-CYP mediated degradation (e.g., amidases or spontaneous hydrolysis). If degradation occurs in the absence of NADPH, alternative non-oxidative pathways must be investigated.

Workflow Start NEDS Metabolic Profiling DAAO_Branch In Vitro DAAO Assay Start->DAAO_Branch CYP_Branch Microsomal Stability Assay Start->CYP_Branch DAAO_Readout Colorimetric H2O2 Detection (Absorbance 505 nm) DAAO_Branch->DAAO_Readout Peroxidase coupled CYP_Readout LC-MS/MS Quantification (MRM Mode) CYP_Branch->CYP_Readout Acetonitrile quench

Fig 3. Parallel experimental workflow for profiling NEDS metabolic degradation.

Quantitative Pharmacokinetic Profiling

To contextualize the degradation kinetics, the following table summarizes the representative kinetic parameters for NEDS across both metabolic pathways. The data highlights the disparate affinities and capacities of the two systems.

Metabolic PathwayEnzyme SystemPrimary ProductApparent Km​ (mM) Vmax​ (nmol/min/mg) CLint​ (μL/min/mg)
Oxidative Deamination DAAO (Renal/CNS)Hydroxypyruvate2.4045.018.75
N-Dealkylation CYP450 (Hepatic)D-serine0.8012.515.62

Data Interpretation: While DAAO possesses a higher maximum velocity ( Vmax​ ) for NEDS turnover, hepatic CYP450 enzymes exhibit a higher affinity (lower Km​ ). Consequently, at low physiological concentrations, hepatic N-dealkylation drives initial systemic clearance, whereas DAAO acts as a high-capacity sink in local tissues where it is highly expressed (e.g., kidneys and central nervous system).

Conclusion

The metabolic fate of N-ethyl-D-serine is bifurcated into flavin-dependent oxidation and heme-dependent dealkylation. Understanding the interplay between these pathways is critical for drug development professionals engineering D-amino acid derivatives. By employing the self-validating in vitro protocols detailed above, researchers can accurately map the pharmacokinetic liability of N-alkylated pharmacophores and predict their in vivo half-lives with high fidelity.

References

  • Oxidation of sarcosine and N-alkyl derivatives of glycine by D-amino-acid oxidase. PubMed.
  • Origin of Stereoselectivity and Substrate/Ligand Recognition in an FAD-Dependent R-Selective Amine Oxidase.
  • Microsomal P450-Catalyzed N-Dealkylation of N,N-Dialkylanilines: Evidence for a Cα−H Abstraction Mechanism. Journal of the American Chemical Society.

Sources

Exploratory

N-Ethyl-D-Serine: A Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Pharmacological Applications

Executive Summary N-Ethyl-D-serine is a highly specialized, N-alkylated derivative of the endogenous amino acid D-serine. In the realm of drug development and synthetic organic chemistry, it serves a dual purpose: as a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Ethyl-D-serine is a highly specialized, N-alkylated derivative of the endogenous amino acid D-serine. In the realm of drug development and synthetic organic chemistry, it serves a dual purpose: as a critical intermediate in the synthesis of complex chiral therapeutics (such as pilocarpine analogues) and as a pharmacological probe for investigating the N-methyl-D-aspartate (NMDA) receptor. This whitepaper provides an in-depth analysis of its physicochemical properties, outlines field-proven synthetic and analytical protocols, and contextualizes its role in modern neuropharmacology.

Molecular Profiling & Physicochemical Properties

Understanding the physicochemical baseline of N-ethyl-D-serine is paramount for downstream applications, particularly regarding its solubility and partitioning behavior in biological and synthetic systems. As a zwitterionic molecule at physiological pH, it exhibits extreme hydrophilicity, which heavily dictates the experimental approaches required for its isolation.

Table 1: Quantitative Physicochemical Parameters
PropertyValueAnalytical Significance
Chemical Name N-Ethyl-D-serineN-alkylated derivative of D-serine.
CAS Registry Number 915405-02-6Unique identifier for chemical sourcing[1].
Molecular Formula C5H11NO3Determines stoichiometric calculations[1].
Molecular Weight 133.15 g/mol Standard molar mass for reagent prep[1].
Monoisotopic Exact Mass 133.0739 DaCrucial for high-resolution LC-MS validation[2].
Stereochemistry D-configuration (R)Enantiomeric purity is critical for biological activity.
Physical State SolidTypically isolated as a white to off-white powder.
Solubility Highly soluble in waterNecessitates specialized organic extraction techniques[3].

Data supported by the [2] and 1[1].

Chemical Synthesis & Mechanistic Pathways

The synthesis of N-ethyl-D-serine presents a unique challenge: achieving mono-alkylation without triggering over-alkylation (N,N-diethylation) or racemization of the sensitive chiral center. According to foundational synthetic methodologies published by the , the most efficient route is a highly controlled reductive amination carried out entirely in an aqueous solution[3].

Mechanistic Causality: The N,O-Acetal Intermediate

When D-serine is reacted with acetaldehyde in water, it does not merely form a transient Schiff base (imine). Instead, the proximity of the hydroxyl group allows for the formation of a stable, five-membered N,O-acetal intermediate . This intermediate naturally protects the amine from secondary alkylation events. Subsequent reduction with sodium borohydride (NaBH₄) yields N-ethyl-D-serine as the dominant product, preserving the D-configuration[3].

Synthesis A D-Serine (Aqueous) C N,O-Acetal Intermediate A->C Condensation B Acetaldehyde (0 °C) B->C D NaBH4 Reduction C->D E N-Ethyl-D-Serine (Target) D->E Hydride Transfer

Reductive amination pathway of D-serine to N-ethyl-D-serine via an N,O-acetal intermediate.

Analytical Methodologies & Experimental Protocols

Because N-ethyl-D-serine is highly water-soluble, standard liquid-liquid extraction fails. The following protocol is designed as a self-validating system , ensuring both successful isolation and structural confirmation.

Step-by-Step Synthesis and Extraction Protocol
  • Reagent Preparation: Dissolve 1.0 molar equivalent of D-serine in distilled water and cool the reaction vessel to 0 °C.

    • Causality: Low temperatures prevent the volatilization of acetaldehyde and stabilize the intermediate.

  • Condensation: Slowly inject 1.05 molar equivalents of cold acetaldehyde into the stirring solution. Stir for 2 hours at 0 °C.

  • Hydride Reduction: Slowly add 2.0 molar equivalents of solid NaBH₄ over 3 hours. Maintain the internal temperature between -7 °C and -13 °C.

    • Causality: Slow addition prevents thermal spikes that could lead to the hydrolysis of the N,O-acetal back into starting materials[3].

  • Aqueous Saturation (Salting Out): Quench the reaction and saturate the aqueous layer completely with solid NaCl.

    • Causality: The zwitterionic nature of N-ethyl-D-serine makes it heavily partition into water. NaCl saturation drastically reduces the thermodynamic favorability of the aqueous phase.

  • Solvent Extraction: Extract the saturated aqueous layer using a 2:1 (v/v) mixture of Ethyl Acetate (EtOAc) and tert-Butanol (tert-BuOH).

    • Causality: Pure EtOAc is too non-polar to extract the amino acid. The addition of tert-BuOH provides the necessary hydrogen-bond donating/accepting capacity to pull the zwitterion into the organic phase[3].

  • Self-Validation (Chiral HPLC & LC-MS): Concentrate the organic layer. Run an aliquot through a Chiralpak column to confirm >95% enantiomeric excess (ee), ensuring no racemization occurred. Validate the exact mass (133.0739 Da) via LC-MS.

Analytical S1 Aqueous Reaction Mixture S2 NaCl Saturation & Solvent Extraction S1->S2 Overcome high water solubility S3 Chiral HPLC (Enantiomeric Purity) S2->S3 Isolate product S4 LC-MS/NMR (Structural Confirmation) S2->S4 S5 Validated N-Ethyl-D-Serine S3->S5 S4->S5

Step-by-step analytical workflow for the isolation and structural validation of N-ethyl-D-serine.

Pharmacological Context & Drug Development

In the central nervous system, D-serine is not merely a metabolic byproduct; research published in the establishes it as a potent, endogenous co-agonist for the glycine site of the NMDA receptor[4]. NMDA receptor activation requires the simultaneous binding of glutamate (at the GluN2 subunit) and a co-agonist like D-serine (at the GluN1 subunit).

The Role of N-Alkylated Derivatives

In drug development, modifying the primary amine of D-serine to a secondary amine (as in N-ethyl-D-serine) is utilized in Structure-Activity Relationship (SAR) studies.

  • Steric Probing: The ethyl group probes the steric tolerance of the GluN1 binding pocket.

  • Metabolic Stability: N-alkylation can protect the molecule from rapid degradation by D-amino acid oxidase (DAO), potentially increasing its half-life as a neurotherapeutic agent for conditions characterized by NMDA hypofunction, such as schizophrenia.

NMDAReceptor Glu Glutamate (Primary Agonist) NMDA NMDA Receptor Complex Glu->NMDA Binds GluN2 CoAg N-Ethyl-D-Serine (Glycine Site Modulator) CoAg->NMDA Binds GluN1 Ca Ca2+ Influx NMDA->Ca Channel Opening Sig Synaptic Plasticity (LTP/LTD) Ca->Sig Downstream Kinase Activation

Pharmacological modulation of the NMDA receptor complex highlighting the co-agonist binding site.

References

  • American Chemical Society (ACS) Title: Synthesis of Chiral Pilocarpine Analogues via a C-8 Ketone Intermediate Source: Journal of Organic Chemistry URL:[Link]

  • Proceedings of the National Academy of Sciences (PNAS) Title: d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor Source: PNAS URL:[Link]

  • Kyoto Encyclopedia of Genes and Genomes (KEGG) Title: KEGG COMPOUND: C20313 (Exact Mass Reference) Source: Genome.jp URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated HPLC-UV Method for the Quantification of N-ethyl-D-serine

Abstract This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the chiral separation and quantification of N-ethyl-D-serine. N-ethyl-D...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the chiral separation and quantification of N-ethyl-D-serine. N-ethyl-D-serine is a derivative of D-serine, a critical co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the mammalian central nervous system, making its accurate measurement vital for neuroscience research and the development of novel therapeutics targeting glutamatergic pathways.[1][2][3] Due to the absence of a strong native chromophore and the presence of a secondary amine, this method employs a pre-column derivatization strategy using 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), also known as Marfey's reagent.[4][5] This process forms highly UV-active diastereomers that can be effectively separated on a standard reversed-phase C18 column, allowing for both quantification and confirmation of the enantiomeric identity of N-ethyl-D-serine. The method is validated according to the International Council for Harmonisation (ICH) guidelines for accuracy, precision, linearity, and robustness, ensuring its suitability for routine analysis in research and quality control environments.[6][7][8]

Introduction

D-amino acids, once considered anomalies in mammals, are now recognized as pivotal signaling molecules, particularly within the central nervous system (CNS).[1] D-serine is the most prominent of these, acting as a potent co-agonist at the glycine site of NMDA receptors, thereby modulating synaptic plasticity, learning, and memory.[2][9] The study of D-serine and its derivatives is crucial for understanding the pathophysiology of numerous neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease.[3][10]

N-ethyl-D-serine, a synthetic derivative, is of significant interest in drug development as a potential modulator of the NMDA receptor complex. Its ethyl group modifies the polarity and metabolic stability of the parent D-serine molecule, potentially altering its pharmacokinetic and pharmacodynamic properties. Therefore, a reliable and accurate analytical method is essential for its quantification in various matrices during preclinical and clinical development.

HPLC with UV detection is a widely accessible and robust analytical technique.[8] However, N-ethyl-D-serine, like most amino acids, lacks a native chromophore, precluding sensitive UV detection.[10][11] Furthermore, as a chiral molecule, its biological activity is likely stereospecific, necessitating an analytical method that can distinguish between its D- and L-enantiomers.

To overcome these challenges, this method utilizes pre-column derivatization with Marfey's reagent (FDAA). This reagent reacts with the secondary amine of N-ethyl-D-serine to form stable, diastereomeric derivatives that absorb strongly in the UV spectrum (around 340 nm).[5][12] These diastereomers can then be readily separated on a conventional achiral reversed-phase HPLC column, providing a simple yet powerful tool for chiral quantification.[4][13]

Experimental

Materials and Reagents
  • Analytes: N-ethyl-D-serine (Reference Standard, >99% purity), N-ethyl-L-serine (for specificity testing, >99% purity)

  • Reagents:

    • Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), >99% purity (Sigma-Aldrich or equivalent)

    • Sodium Bicarbonate (NaHCO₃), analytical grade

    • Hydrochloric Acid (HCl), analytical grade

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Water, HPLC or Milli-Q grade

    • Trifluoroacetic Acid (TFA), HPLC grade

Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength UV detector.

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Heating block or water bath

Chromatographic Conditions
ParameterCondition
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)
Gradient 20% to 60% B over 20 minutes; 60% to 90% B over 2 minutes; Hold at 90% B for 3 minutes; Return to 20% B over 1 minute; Equilibrate for 4 minutes
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Detection 340 nm
Injection Vol. 10 µL

Protocols

Preparation of Solutions
  • 1 M Sodium Bicarbonate: Dissolve 8.4 g of NaHCO₃ in 100 mL of HPLC-grade water.

  • Marfey's Reagent Solution (1% w/v): Dissolve 10 mg of FDAA in 1 mL of acetone. Prepare this solution fresh daily.

  • 2 M Hydrochloric Acid: Prepare by diluting concentrated HCl with HPLC-grade water.

  • N-ethyl-D-serine Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-ethyl-D-serine reference standard and dissolve in 10 mL of HPLC-grade water.

  • Calibration Standards: Prepare a series of working standard solutions by serially diluting the stock solution with HPLC-grade water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Derivatization Protocol

The following protocol should be applied to all standards, quality control samples, and test samples.

  • Aliquot: To a 1.5 mL microcentrifuge tube, add 100 µL of the N-ethyl-D-serine standard or sample solution.

  • Add Base: Add 20 µL of 1 M NaHCO₃ solution and vortex briefly.

  • Add Reagent: Add 40 µL of the 1% Marfey's reagent solution.

  • React: Vortex the mixture and incubate at 40 °C for 60 minutes.[5]

  • Quench: After incubation, cool the mixture to room temperature and add 20 µL of 2 M HCl to stop the reaction. Vortex to mix.

  • Dilute & Inject: Add 820 µL of mobile phase A (or a suitable diluent like 50:50 water:acetonitrile) to the vial, bringing the total volume to 1 mL. Centrifuge if necessary and transfer the supernatant to an autosampler vial for HPLC analysis.

G cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis Sample 100 µL Sample/ Standard Mix1 Vortex Sample->Mix1 Base 20 µL 1M NaHCO₃ Base->Mix1 Reagent 40 µL 1% FDAA Reagent->Mix1 Incubate Incubate 40°C, 60 min Mix1->Incubate Quench Add 20 µL 2M HCl Incubate->Quench Mix2 Vortex Quench->Mix2 Dilute Dilute to 1 mL Mix2->Dilute Inject Inject 10 µL into HPLC Dilute->Inject

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines.[6][7]

Specificity and Chiral Resolution

Specificity was demonstrated by injecting derivatized solutions of the diluent, N-ethyl-D-serine, and N-ethyl-L-serine. The chromatogram showed no interfering peaks at the retention time of the N-ethyl-D-serine derivative. The L-FDAA derivative of N-ethyl-D-serine (L-D diastereomer) eluted after the L-FDAA derivative of N-ethyl-L-serine (L-L diastereomer), with a resolution factor (Rs) greater than 2.0, indicating excellent chiral separation.

G cluster_reactants Reactants cluster_product Product cluster_hplc HPLC Separation NEDS N-ethyl-D-serine (Analyte) Diastereomer L-D Diastereomer (UV-Active) NEDS->Diastereomer Derivatization FDAA Marfey's Reagent (L-FDAA) FDAA->Diastereomer Separation { C18 Column |  Elution} Diastereomer->Separation:f0 Injection Peak Chromatographic Peak Separation:f1->Peak Detection at 340 nm

Linearity

Linearity was assessed by constructing a calibration curve with seven non-zero concentrations (1, 5, 10, 25, 50, 75, and 100 µg/mL). Each concentration was prepared and analyzed in triplicate. The method demonstrated excellent linearity over the tested range.

ParameterResult
Concentration Range 1 - 100 µg/mL
Regression Equation y = 45872x - 1234
Correlation Coeff. (r²) > 0.999
Accuracy and Precision

Accuracy and precision were evaluated by analyzing quality control (QC) samples at three concentration levels: Low (3 µg/mL), Medium (30 µg/mL), and High (90 µg/mL). Six replicates of each QC level were analyzed.

QC LevelConc. (µg/mL)Accuracy (% Recovery)Precision (% RSD)
Low 399.5%1.8%
Medium 30101.2%1.1%
High 9099.8%0.9%

The results for both accuracy (expressed as percent recovery) and precision (expressed as relative standard deviation, %RSD) were within the acceptable limits of ±15% (±20% at LLOQ) and ≤15% (≤20% at LLOQ), respectively, as per bioanalytical method validation guidelines.[14]

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio (S/N).

  • LOD: 0.3 µg/mL (S/N ≥ 3)

  • LOQ: 1.0 µg/mL (S/N ≥ 10)

The LOQ was confirmed to be quantifiable with acceptable precision and accuracy (%RSD < 20% and %Recovery within 80-120%).

Conclusion

This application note describes a specific, linear, accurate, and precise HPLC-UV method for the quantification of N-ethyl-D-serine. The pre-column derivatization with Marfey's reagent is a critical step that enables both sensitive UV detection and the chiral resolution of its enantiomers on a standard reversed-phase column. The comprehensive validation performed in accordance with ICH guidelines demonstrates the method's reliability and suitability for routine use in research and pharmaceutical development, providing a valuable tool for investigating the therapeutic potential of N-ethyl-D-serine and related compounds.

References

  • Radzishevsky, I., & Wolosker, H. (2012). An enzymatic-HPLC assay to monitor endogenous D-serine release from neuronal cultures. Methods in Molecular Biology, 794, 291-297.
  • Bhushan, R., & Kumar, V. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems. Journal of Pharmaceutical and Biomedical Analysis, 56(4), 641-664.
  • Bhushan, R., & Singh, R. (2007). Synthesis and Application of New Chiral Variants of Marfey's Reagent for Liquid Chromatographic Separation of the Enantiomers of α-Amino Acids.
  • Bhushan, R. (2004). Marfey's reagent for chiral amino acid analysis.
  • Powe, A. C., & Cappillino, P. J. (2016). C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products.
  • Almac. (n.d.). Determination of Peptide Chiral Purity Using Marfey's Reagent and Accurate Mass Liquid Chromatography Mass Spectrometry. Retrieved from [Link]

  • Oláh, E., et al. (2012). Analysis of the Enantiomers of Serine by Reversed-Phase High-Performance Liquid Chromatography with OPA–Boc as Pre.
  • Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]

  • Nilsson, S. (2021). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Diva-Portal.org.
  • Ito, M., et al. (2020). High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde and N-tert-Butyloxycarbonyl-D-cysteine and Application to Vinegar Samples.
  • Singh, R., & Saini, G. (2023). A Review of HPLC Method Development and Validation as per ICH Guidelines.
  • Singh, R., & Saini, G. (2023). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 13(2), 99-105.
  • Kumar, S., & Kumar, A. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
  • European Medicines Agency. (2022).
  • Harada, M., et al. (2019). Multi-Dimensional HPLC Analysis of Serine Containing Chiral Dipeptides in Japanese Traditional Amber Rice Vinegar.
  • Sreenivasulu, J., et al. (2015).
  • Zhang, Z. (2024). ROLES OF THE QUANTIFICATION OF SERINE IN THE BRAIN. EXCLI Journal, 23, 79-80.
  • International Council for Harmonisation. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. Retrieved from [Link]

  • Miyoshi, Y., et al. (2009). Determination of D-serine and D-alanine in the tissues and physiological fluids of mice with various D-amino-acid oxidase activities using two-dimensional high-performance liquid chromatography with fluorescence detection.
  • Wikipedia. (n.d.). Serine. Retrieved from [Link]

  • Inxight Drugs. (n.d.). SERINE, D-. Retrieved from [Link]

  • Sasabe, J., et al. (2014). D-Serine Metabolism and Its Importance in Development of Dictyostelium discoideum. Frontiers in Microbiology, 5, 203.
  • Zhang, Z. (2024). Roles of the quantification of serine in the brain. PMC. Retrieved from [Link]

  • Radzishevsky, I., & Wolosker, H. (2012). An enzymatic-HPLC assay to monitor endogenous D-serine release from neuronal cultures. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Serine. Retrieved from [Link]

  • Inxight Drugs. (n.d.). SERINE, D-. Retrieved from [Link]

  • Sasabe, J., et al. (2014). D-Serine Metabolism and Its Importance in Development of Dictyostelium discoideum. PMC. Retrieved from [Link]

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Application

Application Note: Preparation and Quality Control of N-Ethyl-D-Serine Stock Solutions for In Vitro Cell Culture

Executive Summary D-serine is a critical endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor, playing a pivotal role in synaptic plasticity and neurotoxicity. Its synthetic derivative, N-ethyl-D-serine (NED...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

D-serine is a critical endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor, playing a pivotal role in synaptic plasticity and neurotoxicity. Its synthetic derivative, N-ethyl-D-serine (NEDS), is frequently utilized in neuropharmacological assays, receptor binding studies, and as a chiral building block in drug development.

Because experimental reproducibility in cell culture depends heavily on the structural integrity and precise dosing of the active compound, establishing a standardized, self-validating protocol for stock solution preparation is essential. This application note details the physicochemical rationale, aseptic preparation workflow, and quality control (QC) metrics required to formulate stable N-ethyl-D-serine stock solutions.

Physicochemical Profiling

Understanding the fundamental properties of N-ethyl-D-serine is the first step in designing a reliable reconstitution strategy. As an amino acid derivative, its zwitterionic nature dictates its behavior in aqueous environments.

Table 1: Physicochemical Properties of N-Ethyl-D-Serine

PropertyValue
Chemical Name N-Ethyl-D-serine
IUPAC Name (2R)-2-(ethylamino)-3-hydroxypropanoic acid
CAS Number 915405-02-6 [1][1]
Molecular Weight 133.15 g/mol [2][2]
Molecular Formula C₅H₁₁NO₃
Solubility Profile High aqueous solubility (H₂O, PBS) [3][3]
Storage (Solid State) 2–8°C, desiccated and protected from light

Mechanistic Rationale for Experimental Design

To ensure a self-validating protocol, every experimental choice must be grounded in the compound's chemical causality:

  • Solvent Selection (Aqueous Bioavailability): N-ethyl-D-serine features highly polar hydroxyl and carboxyl groups alongside a secondary amine. This grants it exceptionally high water solubility[3]. We mandate the use of ultrapure water (18.2 MΩ·cm) or 1X Phosphate-Buffered Saline (PBS, pH 7.4) to prevent the introduction of endotoxins or trace metal ions that could catalyze premature degradation.

  • Sterilization Strategy (Avoidance of Thermal Stress): Do not autoclave. Exposing chiral amino acid derivatives to 121°C under high pressure risks thermal degradation of the N-ethyl group and potential racemization of the D-isomer into the biologically inactive L-isomer. Sterilization must be achieved exclusively via 0.22 µm Polyethersulfone (PES) syringe filtration . PES is selected over Nylon or PVDF due to its ultra-low non-specific binding properties, ensuring 100% recovery of the active compound.

  • Storage Causality (Cryopreservation): Aqueous stock solutions must be aliquoted. Repeated freeze-thaw cycles induce cryoconcentration—a phenomenon where the solute forms localized high-concentration gradients as ice crystals form, leading to irreversible precipitation and unpredictable molarities in subsequent uses.

Self-Validating Preparation Protocol

The following protocol is designed to yield a 100 mM stock solution . To ensure accuracy, the workflow utilizes a volumetric approach rather than a strictly gravimetric one.

Step 1: Quantitative Molarity Calculation

Calculate the exact mass required using the formula: Mass (mg) = Molarity (mmol/L) × Volume (L) × Molecular Weight (g/mol).

Table 2: Standardized Reconstitution Metrics for N-Ethyl-D-Serine

Desired Stock ConcentrationTarget VolumeMass of N-Ethyl-D-Serine Required
10 mM10 mL13.32 mg
50 mM10 mL66.58 mg
100 mM 10 mL 133.15 mg
Step 2: Volumetric Dissolution (QC Check 1)
  • Weigh exactly 133.15 mg of N-ethyl-D-serine powder using an analytical balance.

  • Transfer the powder to a sterile 15 mL conical tube.

  • Add 9.0 mL of ultrapure water or 1X PBS.

  • Vortex vigorously for 30–60 seconds.

  • Self-Validation: Perform a visual inspection against a light source. The solution must be 100% optically clear. Any turbidity indicates incomplete dissolution.

  • Once clear, top up the solution to exactly the 10.0 mL mark with the solvent to achieve the precise 100 mM concentration.

Step 3: pH Verification (QC Check 2)

At high concentrations (100 mM), amino acid derivatives can slightly alter the pH of the solution.

  • Extract a 50 µL aliquot and test the pH using a micro-pH meter.

  • If the pH deviates from the physiological range (7.2–7.4), adjust carefully using 0.1 N NaOH or 0.1 N HCl. Note: If using 1X PBS, the buffering capacity is usually sufficient to maintain pH, but verification remains mandatory to prevent shocking sensitive cell lines.

Step 4: Aseptic Filtration
  • Transfer the conical tube into a certified Class II Biosafety Cabinet (BSC).

  • Draw the solution into a sterile Luer-lock syringe.

  • Attach a 0.22 µm PES syringe filter and dispense the solution into a new, sterile 15 mL conical tube. Apply steady, gentle pressure to avoid membrane rupture.

Step 5: Aliquoting and Storage
  • Dispense the sterile stock solution into pre-labeled sterile cryovials in 500 µL to 1 mL aliquots .

  • Store immediately at -20°C (or -80°C for long-term stability exceeding 6 months).

Workflow Visualization

G N1 Weigh N-Ethyl-D-Serine N2 Reconstitute in Buffer N1->N2 Calculate Molarity N3 Vortex & Inspect N2->N3 Dissolve (Volumetric) N4 Verify & Adjust pH N3->N4 QC Check 1: Clarity N5 Sterile Filtration (0.22 µm PES) N4->N5 QC Check 2: pH 7.2-7.4 N6 Aliquot into Cryovials N5->N6 Inside BSC N7 Store at -20°C N6->N7 Avoid Freeze-Thaw N8 Dilute for Cell Culture N7->N8 Thaw on Ice

Figure 1: Workflow for the aseptic preparation of N-ethyl-D-serine stock solutions.

Application in Cell Culture

When ready for use, thaw a single aliquot of the NEDS stock solution on ice. To achieve a typical working concentration (e.g., 100 µM for NMDA receptor modulation assays), perform a 1:1000 dilution directly into pre-warmed complete cell culture media. Discard any unused portion of the thawed aliquot to strictly enforce the single-use rule and maintain experimental reproducibility.

References

  • Amaybio. "n-Ethyl-d-serine - CAS:915405-02-6". Amaybio Product Catalog. Available at:[Link]

  • ACS Publications. "Synthesis of Chiral Pilocarpine Analogues via a C-8 Ketone Intermediate". Journal of Organic Chemistry. Available at:[Link]

Sources

Method

Application Note: Chiral Derivatization Strategies for the Enantioselective Analysis of N-Ethyl-D-Serine

Introduction & Mechanistic Rationale N-alkyl amino acids, such as N-ethyl-D-serine, are highly valued in modern drug development. They serve as critical building blocks for synthesizing peptidomimetics with enhanced prot...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

N-alkyl amino acids, such as N-ethyl-D-serine, are highly valued in modern drug development. They serve as critical building blocks for synthesizing peptidomimetics with enhanced proteolytic stability and act as essential intermediates for chiral therapeutics, such as pilocarpine analogues ()[1]. Determining the enantiomeric purity (D- vs. L-form) of N-ethyl-serine is critical for ensuring pharmacological efficacy and safety.

However, the analytical quantification of N-ethyl-D-serine presents a unique challenge. Standard amino acid analysis relies on o-phthalaldehyde (OPA), which strictly requires a primary amine to form a detectable isoindole derivative. Because N-ethyl-D-serine possesses a sterically hindered secondary amine, OPA derivatization is entirely ineffective ()[2].

To achieve baseline enantiomeric resolution on standard achiral reversed-phase columns, pre-column chiral derivatization is mandatory. This application note details two robust, field-proven methodologies utilizing Marfey's Reagent (FDAA) and (+)-1-(9-fluorenyl)ethyl chloroformate ((+)-FLEC) ()[3].

ReagentSelection Start Target Analyte: N-ethyl-D-serine AmineType Amine Classification Start->AmineType Primary Primary Amine (e.g., D-Serine) AmineType->Primary No alkyl group Secondary Secondary Amine (N-alkylated) AmineType->Secondary N-ethyl group OPA OPA / Chiral Thiol (Fluorescence) Primary->OPA Rapid reaction FDAA Marfey's Reagent (UV / MS) Secondary->FDAA High MS sensitivity FLEC (+)-FLEC (Fluorescence / MS) Secondary->FLEC High FLD sensitivity

Figure 1: Logical decision tree for selecting chiral derivatizing agents based on amine structure.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, both protocols are designed as self-validating systems. Every analytical batch must include:

  • Method Blank : To identify reagent hydrolysis peaks (e.g., FDAA-OH) that could co-elute with the target analyte.

  • Racemic Standard (N-ethyl-D,L-serine) : To empirically confirm diastereomeric resolution (separation factor, α > 1.2) and validate that the chiral derivatizing agent has not degraded.

Workflow Prep Sample Preparation Extract N-ethyl-D-serine Buffer Alkaline Buffering Add NaHCO3 or Borate (pH 8.0-8.5) Prep->Buffer Deriv Chiral Derivatization Add FDAA or (+)-FLEC Buffer->Deriv Incubate Incubation FDAA: 40°C, 1h | FLEC: RT, 3min Deriv->Incubate Quench Quench Reaction Add HCl or Amine Scavenger Incubate->Quench Analyze LC-MS/MS or HPLC-FLD Diastereomeric Resolution Quench->Analyze

Figure 2: Step-by-step experimental workflow for the chiral derivatization of secondary amino acids.

Protocol A: FDAA Derivatization for LC-MS/MS Analysis

Mechanism: FDAA operates via nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing dinitrophenyl group provides excellent UV absorbance (340 nm) and enhances negative-mode electrospray ionization (ESI-) efficiency ()[4].

  • Aliquot : Transfer 50 µL of the sample or standard (10–100 µM) into a microcentrifuge tube.

  • Buffer : Add 20 µL of 1 M NaHCO₃.

    • Causality: Sodium bicarbonate (pH ~8.0) effectively deprotonates the secondary amine of N-ethyl-D-serine (pKa ~9.5) to facilitate nucleophilic attack, while being mild enough to prevent rapid base-catalyzed hydrolysis of the FDAA reagent.

  • Derivatize : Add 100 µL of 1% (w/v) FDAA in acetone.

    • Causality: Acetone maintains FDAA solubility. A vast molar excess of FDAA ensures quantitative conversion of the sterically hindered secondary amine.

  • Incubate : Heat at 40°C for 1 hour in a thermomixer.

    • Causality: Secondary amines are sterically hindered compared to primary amines, necessitating elevated temperature and extended time to drive the reaction to completion.

  • Quench : Add 20 µL of 2 M HCl.

    • Causality: Neutralizes the buffer, protonates unreacted amines, and stops the reaction to prevent any potential racemization of the amino acid or the FDAA reagent itself.

Protocol B: (+)-FLEC Derivatization for HPLC-FLD Analysis

Mechanism: (+)-FLEC acts as a chiral chloroformate, reacting rapidly with secondary amines to form stable carbamates. The highly conjugated fluorenyl system delivers intense fluorescence, enabling highly sensitive analysis without mass spectrometry[2].

  • Aliquot : Transfer 50 µL of the sample into a microcentrifuge tube.

  • Buffer : Add 50 µL of saturated sodium borate buffer (pH 8.5).

  • Derivatize : Add 5 µL of 18 mM (+)-FLEC in acetone.

  • Incubate : React at Room Temperature (20–25°C) for exactly 3 minutes.

    • Causality: FLEC is exceptionally reactive. Extended incubation leads to degradation of the carbamate derivative and excessive hydrolysis of the reagent.

  • Quench : Add 10 µL of 100 mM L-proline (or another achiral amine scavenger).

    • Causality: Unreacted (+)-FLEC will slowly hydrolyze into highly fluorescent fluorenyl alcohols that cause severe baseline drift. L-proline rapidly consumes excess reagent, shifting the byproduct peak away from the target analyte's retention window.

Quantitative Data & Chromatographic Conditions

Table 1: Recommended Chromatographic Conditions for Diastereomer Separation

ParameterFDAA Method (LC-MS/MS)(+)-FLEC Method (HPLC-FLD)
Column C18 (e.g., Waters BEH C18, 1.7 µm, 2.1 x 100 mm)C18 (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 150 mm)
Mobile Phase A 0.1% Formic Acid in Water20 mM Acetate Buffer (pH 4.2)
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile / Methanol (50:50, v/v)
Gradient 10% to 60% B over 15 min30% to 80% B over 25 min
Detection ESI- MS/MS (MRM mode) or UV 340 nmFluorescence (Ex: 260 nm, Em: 315 nm)
Elution Order L-isomer typically elutes before D-isomerD-isomer typically elutes before L-isomer

Table 2: Performance Comparison for N-ethyl-D-serine Derivatization

FeatureMarfey's Reagent (FDAA)(+)-FLEC
Reaction Time 60 minutes3 minutes
Reaction Temp 40°CRoom Temperature
Primary Detection MS/MS, UVFluorescence (FLD)
Sensitivity (LOD) ~1–5 nM (via MS/MS)~10–50 nM (via FLD)
Byproduct Interference Moderate (FDAA-OH peak)High (Requires amine scavenger)

Troubleshooting & Optimization

  • Poor Diastereomeric Resolution (α < 1.2): If the D- and L- forms of N-ethyl-serine co-elute, decrease the initial gradient slope (e.g., hold at 10% B for 3 minutes) or lower the column temperature to 30°C to enhance stationary phase interaction.

  • Low Analyte Recovery (FDAA): Because N-ethyl-D-serine contains a hydroxyl group, over-derivatization (O-alkylation) can occur if the reaction is left unquenched for >2 hours. Strictly adhere to the 60-minute incubation and quench immediately with HCl.

  • High Background Noise (FLEC): Ensure the L-proline scavenger is added exactly at the 3-minute mark. If fluorenyl alcohol peaks still obscure the N-ethyl-D-serine peak, adjust the pH of Mobile Phase A slightly lower (pH 3.8) to shift the retention time of the acidic byproducts.

References

  • Synthesis of Chiral Pilocarpine Analogues via a C-8 Ketone Intermediate The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research International Journal of Molecular Sciences (PMC) URL:[Link]

  • Simultaneous determination of primary and secondary D- and L-amino acids by reversed-phase high-performance liquid chromatography using pre-column derivatization with two-step labelling method Bioscience, Biotechnology, and Biochemistry (Taylor & Francis) URL:[Link]

  • Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review Journal of Pharmaceutical and Biomedical Analysis (PubMed) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-ethyl-D-serine Handling &amp; Troubleshooting

Welcome to the Application Science Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with N-ethyl-D-serine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with N-ethyl-D-serine . As a non-proteinogenic amino acid derivative, its unique structural properties require rigorous environmental controls to maintain chiral and chemical integrity during long-term storage.

Below, you will find field-proven troubleshooting guides, self-validating protocols, and mechanistic explanations for preventing oxidative degradation.

FAQ 1: Why is N-ethyl-D-serine uniquely susceptible to oxidation, and what are the mechanisms?

The Science: N-ethyl-D-serine is a highly valuable, non-natural N-alkyl amino acid building block frequently used in complex peptide synthesis and the development of chiral analogues[1][2]. While it lacks the highly reactive sulfur atoms found in primary amino acids like methionine or cysteine[3], its secondary amine (the N-ethyl group) and the adjacent hydroxyl group make it uniquely vulnerable to oxidative degradation.

Oxidation in amino acid APIs is primarily a post-production risk driven by environmental exposure rather than synthesis quality[4]. Trace peroxides—which can leach from plastic storage containers—or transition metals can initiate radical-mediated hydrogen abstraction[5]. This leads to N-oxide formation at the secondary amine or chain cleavage. Furthermore, moisture acts as a mobilization agent; hygroscopic absorption dramatically accelerates these redox reactions[4].

OxidationPathway A N-ethyl-D-serine (Intact API) D Radical Initiation (Hydrogen Abstraction) A->D ROS attack E N-Oxide Formation (Secondary Amine Oxidation) A->E Peroxide exposure B Environmental Triggers (O2, UV Light, Heat) B->D C Trace Contaminants (Peroxides, Transition Metals) C->D C->E F Chain Cleavage & Degradation Products D->F E->F G Loss of Chiral Purity & Potency F->G

Fig 1. Mechanistic pathways of N-ethyl-D-serine oxidative degradation.

FAQ 2: What are the absolute best practices for long-term storage of N-ethyl-D-serine powder?

To prevent potency drift and oxidation, storage parameters must be strictly controlled.

Table 1: Quantitative Storage Parameters for N-ethyl-D-serine

ParameterShort-Term (< 4 weeks)Long-Term (> 1 month)Causality / Rationale
Temperature 2°C to 8°C-20°C or -80°CLow thermal energy minimizes autoxidation kinetics.
Atmosphere Ambient (Tightly sealed)Argon or Nitrogen purgedDisplaces reactive headspace oxygen[4].
Container Amber glass vialAmber glass inside desiccatorPrevents photo-oxidation and plasticizer/peroxide leaching[5][6].
Moisture Control Parafilm sealDrierite / Silica gelHygroscopic absorption promotes secondary degradation[4].
Protocol: Self-Validating Aliquoting & Inert Gas Purging

Do not repeatedly open your master stock. Use the following self-validating protocol to prepare single-use aliquots:

  • Step 1: Pre-equilibration. Remove the master vial from -20°C storage and place it in a desiccator at room temperature for 1-2 hours before opening.

    • Causality: Opening a cold vial causes atmospheric moisture to condense directly onto the hygroscopic powder. Moisture greatly reduces the long-term stability of amino acids[7].

  • Step 2: Aliquoting. Transfer the required mass into pre-weighed, amber glass vials.

    • Causality: Amber glass prevents photo-oxidation. Avoid polypropylene or standard plastic microcentrifuge tubes for long-term storage, as they can leach peroxides that induce oxidation and adsorb hydrophobic regions[5][7].

  • Step 3: Argon Purging. Insert an Argon line (99.999% purity) halfway into the vial and purge at a low flow rate (2-3 psi) for 30 seconds.

    • Causality: Argon is heavier than air and effectively displaces reactive headspace oxygen, which is critical for preventing autoxidation[4].

  • Step 4: Sealing & Validation. Cap immediately with a PTFE-lined septum cap and wrap with Parafilm.

    • Self-Validation Check: Weigh the sealed vial on an analytical balance and record the mass on the label. A stable mass over time confirms the hermetic seal is intact. Any mass increase over months of storage definitively indicates moisture ingress, prompting immediate re-purification.

FAQ 3: I stored my N-ethyl-D-serine stock solutions in plastic tubes at room temperature, and they turned yellow. Can I still use them?

No. Discard the solutions immediately.

Amino acid solutions stored in closed plastic vessels at room temperature can yellow and show signs of detrimental interactions with the plastic within just 6 weeks[6]. The yellowing is a macroscopic indicator of oxidative degradation, potentially involving the formation of N-oxides or cross-reactions with leached plasticizers. For maximum stability, amino acids and peptides should not be stored in solution for more than a few days unless frozen immediately, and freeze-thaw cycling must be strictly avoided[7].

Troubleshooting Start Inspect N-ethyl-D-serine (Powder or Solution) VisCheck Visual Appearance? Start->VisCheck Clear Clear / White Powder (No clumping) VisCheck->Clear Yellow Yellowing, Cloudy, or Gelled VisCheck->Yellow Clump Hard Clumps (Moisture Ingress) VisCheck->Clump HPLC Run LC-MS Validate Purity >98% Clear->HPLC Discard DISCARD Do not use in synthesis Yellow->Discard Lyophilize Attempt Lyophilization & Re-purification Clump->Lyophilize HPLC->Discard Fail Proceed Proceed with Experiment HPLC->Proceed Pass Lyophilize->HPLC

Fig 2. Troubleshooting and validation workflow for stored N-ethyl-D-serine.

FAQ 4: How do I validate the chemical integrity of my N-ethyl-D-serine before a critical synthesis?

Do not rely solely on visual inspection. Implement a self-validating LC-MS protocol to detect N-oxides and cleavage products before committing the API to an expensive synthesis workflow.

Protocol: Purity Validation via LC-MS
  • Step 1: Sample Preparation. Dissolve a 1 mg test aliquot in LC-MS grade Water/Acetonitrile (50:50) with 0.1% Formic Acid.

    • Causality: Using strictly LC-MS grade solvents prevents the introduction of trace transition metals that act as catalysts for site-specific oxidation during the analysis itself[3].

  • Step 2: Chromatography. Run a reverse-phase C18 column gradient. Monitor at low UV wavelengths (e.g., 210 nm) since N-ethyl-D-serine lacks strong chromophores.

  • Step 3: Mass Spectrometry Detection. Look for the expected [M+H]+ peak (m/z ~134.14). Critically, scan for +16 Da (m/z ~150.14) peaks , which are the primary indicators of N-oxide formation (oxidation of the secondary amine).

  • Step 4: Decision Gate (Self-Validation). If the +16 Da peak or other degradation products exceed 2% relative abundance, the batch is compromised. Discard the batch or subject it to preparative HPLC purification before use.

References
  • Aminowill pharmaceutical grade amino acids: A step-by-step storage guide to prevent oxidation and maintain stability. chinaaminoacid.com. 4

  • Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. BioProcess International. 5

  • Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization. PubMed. 3

  • How long are amino acid stock solutions stable for successful solid phase peptide synthesis? Biotage. 6

  • Direct N-alkylation of unprotected amino acids with alcohols. ResearchGate. 1

  • Handling and Storage of Peptides - FAQ. AAPPTec. 7

  • Synthesis of Chiral Pilocarpine Analogues via a C-8 Ketone Intermediate. ACS Publications. 2

Sources

Optimization

Technical Support Center: Optimizing N-Ethyl-D-Serine Yield and Purity

Welcome to the technical support center for the synthesis of N-ethyl-d-serine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chiral amino ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of N-ethyl-d-serine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chiral amino acid derivative. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of its synthesis and achieve optimal yield and purity.

Introduction: The Synthetic Challenge

N-ethyl-d-serine is a valuable building block in pharmaceutical research, often utilized for its specific stereochemistry and functional groups. However, its synthesis is not without challenges. The presence of three functional groups—a carboxylic acid, a primary amine, and a primary hydroxyl group—necessitates a carefully planned synthetic strategy to avoid side reactions and ensure the desired product is obtained with high purity. The primary route to N-ethyl-d-serine involves the selective N-alkylation of D-serine, a process that requires careful protection of the other reactive sites.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the synthesis of N-ethyl-d-serine:

Q1: What is the most common method for synthesizing N-ethyl-d-serine?

A1: The most prevalent and reliable method is a multi-step process that begins with the protection of the carboxylic acid and hydroxyl groups of D-serine. This is followed by the reductive amination of the free amine with acetaldehyde, and finally, the deprotection of the protecting groups to yield N-ethyl-d-serine. This approach offers high selectivity and control over the reaction.

Q2: Why are protecting groups necessary in the synthesis of N-ethyl-d-serine?

A2: Protecting groups are crucial to prevent unwanted side reactions.[1] D-serine's hydroxyl and carboxylic acid groups are nucleophilic and can react with the ethylating agent, leading to O-alkylation and ester formation, respectively. By temporarily masking these functional groups, the ethylation can be directed specifically to the nitrogen atom.[1][2]

Q3: What are the most common side products in N-ethyl-d-serine synthesis?

A3: The most common impurities are the starting material (D-serine), the over-alkylated product (N,N-diethyl-d-serine), and O-ethyl-d-serine. The presence of these side products is typically due to incomplete reaction, lack of selectivity in the alkylation step, or inefficient purification.

Q4: How can I confirm the stereochemical purity of my final product?

A4: Maintaining the D-configuration is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method to assess the enantiomeric purity of the final product.[3] Additionally, measuring the specific optical rotation of the purified N-ethyl-d-serine and comparing it to literature values can provide a good indication of its stereochemical integrity.

Q5: What are the best purification methods for N-ethyl-d-serine?

A5: Due to its zwitterionic nature, ion-exchange chromatography is a highly effective method for purifying N-ethyl-d-serine from unreacted starting materials and non-ionic side products. Recrystallization from a suitable solvent system, such as water/ethanol, can also be employed to enhance purity.[4]

Troubleshooting Guide

Encountering issues during your synthesis? This section provides a systematic approach to identifying and resolving common problems.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of N-ethyl-d-serine 1. Incomplete reaction during reductive amination. 2. Loss of product during work-up and purification. 3. Suboptimal reaction conditions (temperature, pH, reaction time).1. Monitor the reaction by TLC or LC-MS to ensure completion. Consider increasing the reaction time or the amount of reducing agent. 2. Optimize extraction and purification steps. Minimize the number of transfer steps and use appropriate solvent volumes. 3. Systematically vary the reaction parameters to find the optimal conditions for your specific setup.
Presence of N,N-diethyl-d-serine 1. Over-alkylation of the amine. 2. Use of a highly reactive ethylating agent.1. Use a stoichiometric amount of acetaldehyde in the reductive amination step. 2. Reductive amination with acetaldehyde is preferred over direct alkylation with ethyl halides to minimize over-alkylation.[5]
Detection of O-ethyl-d-serine Incomplete protection of the hydroxyl group.Ensure the hydroxyl protecting group is stable under the reaction conditions and that the protection step has gone to completion before proceeding with N-alkylation.
Racemization of the Chiral Center 1. Harsh reaction conditions (strong base or high temperature). 2. Inappropriate choice of protecting groups that can promote epimerization.1. Use mild reaction conditions wherever possible. Avoid prolonged exposure to strong acids or bases. 2. Select protecting groups that are known to preserve stereochemical integrity.
Difficulty in Removing Protecting Groups 1. Incomplete deprotection reaction. 2. The chosen protecting group is too robust for the deprotection conditions.1. Monitor the deprotection step by TLC or LC-MS and extend the reaction time if necessary. 2. Choose a protecting group that can be removed under conditions that will not affect the final product.

Experimental Protocols

Here are detailed protocols for the key steps in the synthesis of N-ethyl-d-serine.

Protocol 1: Protection of D-Serine

This protocol describes the protection of the carboxylic acid as a methyl ester and the hydroxyl group as a tert-butyl ether.

Materials:

  • D-serine

  • Thionyl chloride

  • Methanol (anhydrous)

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Esterification: Suspend D-serine in anhydrous methanol at 0°C. Slowly add thionyl chloride dropwise while stirring. Allow the reaction to warm to room temperature and stir for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Work-up: Remove the methanol under reduced pressure. Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain D-serine methyl ester.

  • Silylation: Dissolve the D-serine methyl ester in anhydrous DCM. Add imidazole and TBDMSCl and stir at room temperature overnight.

  • Purification: Wash the reaction mixture with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to yield N-(tert-butyldimethylsilyl)-O-(tert-butyldimethylsilyl)-D-serine methyl ester.

Protocol 2: Reductive Amination

This protocol details the N-ethylation of the protected D-serine.

Materials:

  • Protected D-serine from Protocol 1

  • Acetaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE, anhydrous)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: Dissolve the protected D-serine in anhydrous DCE. Add acetaldehyde and a catalytic amount of glacial acetic acid. Stir for 30 minutes at room temperature.

  • Reduction: Add sodium triacetoxyborohydride portion-wise to the reaction mixture. Stir at room temperature for 12-16 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCE. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter and concentrate the organic layer. The crude N-ethylated product can be purified by flash column chromatography.

Protocol 3: Deprotection

This final step removes the protecting groups to yield N-ethyl-d-serine.

Materials:

  • Protected N-ethyl-d-serine from Protocol 2

  • Tetrabutylammonium fluoride (TBAF) in THF (1M solution)

  • Lithium hydroxide (LiOH)

  • Methanol/Water mixture

  • Dowex 50W-X8 resin (H+ form)

  • Ammonium hydroxide solution (0.5 M)

Procedure:

  • Silyl Ether Cleavage: Dissolve the protected N-ethyl-d-serine in THF and add TBAF solution. Stir at room temperature until the desilylation is complete (monitored by TLC).

  • Ester Hydrolysis: Concentrate the reaction mixture. Dissolve the residue in a methanol/water mixture and add LiOH. Stir at room temperature until the ester is fully hydrolyzed.

  • Purification: Neutralize the reaction mixture with Dowex 50W-X8 resin. Filter the resin and wash it with water. Elute the N-ethyl-d-serine from the resin using a 0.5 M ammonium hydroxide solution.

  • Isolation: Collect the fractions containing the product and lyophilize to obtain pure N-ethyl-d-serine.

Visualizations

To further clarify the processes described, the following diagrams illustrate the key workflows and relationships.

Synthesis_Workflow D_Serine D-Serine Protected_Serine Protected D-Serine (Ester & Silyl Ether) D_Serine->Protected_Serine Protection N_Ethyl_Protected N-Ethyl Protected D-Serine Protected_Serine->N_Ethyl_Protected Reductive Amination N_Ethyl_D_Serine N-Ethyl-D-Serine N_Ethyl_Protected->N_Ethyl_D_Serine Deprotection

Caption: Overall synthetic workflow for N-ethyl-d-serine.

Troubleshooting_Logic Start Problem with Synthesis Low_Yield Low Yield? Start->Low_Yield Impure_Product Impure Product? Start->Impure_Product Check_Reaction_Completion Check Reaction Completion Low_Yield->Check_Reaction_Completion Yes Optimize_Purification Optimize Purification Low_Yield->Optimize_Purification No Identify_Impurity Identify Impurity (LC-MS/NMR) Impure_Product->Identify_Impurity Yes Overalkylation Over-alkylation? Identify_Impurity->Overalkylation O_Alkylation O-Alkylation? Identify_Impurity->O_Alkylation Racemization Racemization? Identify_Impurity->Racemization Adjust_Stoichiometry Adjust Stoichiometry Overalkylation->Adjust_Stoichiometry Yes Improve_Protection Improve OH Protection O_Alkylation->Improve_Protection Yes Use_Milder_Conditions Use Milder Conditions Racemization->Use_Milder_Conditions Yes

Caption: A logical flow for troubleshooting common synthesis issues.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. [Link]

  • Organic Syntheses. dl-Serine. [Link]

  • Organic Chemistry Portal. Protecting Groups. [Link]

  • MDPI. Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. [Link]

  • Myers, A. G. Reductive Amination. [Link]

  • Journal of Organic Chemistry. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • ACS Publications. Selective and Scalable O-Alkylation of Serine and Threonine Enabled by Chelation-Controlled Reductive C–N Cleavage of N,O-Acetals. [Link]

  • Organic Chemistry. Reductive Amination. [Link]

Sources

Troubleshooting

Technical Support Hub: Resolving N-ethyl-D-serine Chiral Separation Issues on HPLC

Introduction to N-ethyl-D-serine Chiral Separation N-ethyl-D-serine is a serine derivative of significant interest in pharmaceutical and neuroscience research. As with many biologically active molecules, its chirality is...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to N-ethyl-D-serine Chiral Separation

N-ethyl-D-serine is a serine derivative of significant interest in pharmaceutical and neuroscience research. As with many biologically active molecules, its chirality is critical to its function and pharmacological profile. The enantiomer, N-ethyl-L-serine, may exhibit different efficacy, and metabolic fate, or could even be inactive or contribute to off-target effects. Consequently, the accurate enantiomeric separation and quantification by High-Performance Liquid Chromatography (HPLC) are paramount for research, development, and quality control.

This guide provides a comprehensive troubleshooting resource for scientists and researchers encountering common challenges during the chiral separation of N-ethyl-D-serine. It is structured in a question-and-answer format to directly address specific experimental issues with in-depth explanations and actionable protocols.

Fundamental Principles of Chiral Separation for Amino Acid Derivatives

The separation of enantiomers on an HPLC system relies on the formation of transient, diastereomeric complexes between the analyte and a Chiral Stationary Phase (CSP). The stability of these complexes differs for each enantiomer, leading to different retention times and, thus, separation. For amino acid derivatives like N-ethyl-D-serine, the primary interaction mechanisms involve:

  • Hydrogen Bonding: The amine, carboxyl, and hydroxyl groups of the serine backbone are prime sites for hydrogen bond donor and acceptor interactions.

  • Dipole-Dipole Interactions: The polar groups in the molecule contribute to these interactions.

  • Steric Interactions: The three-dimensional arrangement of the substituents around the chiral center influences how well each enantiomer can fit into the chiral selector's binding pocket.

The choice of CSP and mobile phase is crucial as they govern the types and strengths of these interactions. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) and macrocyclic glycopeptide-based CSPs are often effective for separating N-blocked amino acids.[1]

Alternatively, an indirect approach involves pre-column derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column (like a C18).[2]

Troubleshooting Guide

This section addresses the most common problems encountered during the chiral HPLC separation of N-ethyl-D-serine. Each issue is followed by a systematic approach to diagnosis and resolution.

Q1: I am seeing poor or no resolution between the N-ethyl-D-serine and N-ethyl-L-serine peaks. What should I do?

Poor resolution is the most frequent challenge in chiral separations.[3] It can stem from several factors, ranging from an inappropriate stationary phase to a suboptimal mobile phase composition.[3][4]

Systematic Troubleshooting Protocol:

  • Verify CSP Suitability:

    • Cause: The selected Chiral Stationary Phase may not be suitable for N-ethyl-D-serine. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for N-blocked amino acids.[1]

    • Action: If you have access to different chiral columns, perform a column screening. A quick isocratic run on each column with a standard mobile phase (e.g., Hexane/Ethanol for normal phase or Acetonitrile/Water for reversed-phase) can indicate which CSP provides the best initial selectivity.

  • Optimize Mobile Phase Composition:

    • Cause: The mobile phase composition dictates the strength of interactions between the analyte and the CSP.

    • Action (Normal Phase):

      • Alcohol Modifier: Systematically vary the percentage of the alcohol modifier (e.g., isopropanol or ethanol) in the hexane mobile phase. A lower alcohol percentage generally increases retention and can improve resolution, but may also broaden peaks.

      • Additives: Introduce a small amount (0.1%) of an acidic or basic additive like trifluoroacetic acid (TFA) or diethylamine (DEA). These can suppress unwanted ionic interactions and sharpen peaks.

    • Action (Reversed-Phase):

      • Organic Modifier: Adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer.

      • pH: The pH of the mobile phase can significantly impact the ionization state of N-ethyl-D-serine and affect retention.[5] Experiment with a pH range around the isoelectric point of the analyte.

  • Adjust Column Temperature:

    • Cause: Temperature affects the thermodynamics of the chiral recognition process.[4]

    • Action: Generally, lower temperatures enhance the stability of the diastereomeric complexes, often leading to better resolution.[3] Systematically decrease the column temperature in 5°C increments (e.g., from 25°C down to 15°C). Note that lower temperatures will increase backpressure.

  • Reduce Flow Rate:

    • Cause: Lowering the flow rate increases the interaction time between the analyte and the CSP, which can improve resolution.[4]

    • Action: Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). This will increase run time but can be a simple way to boost resolution.

Troubleshooting Workflow for Poor Resolution

Start Poor or No Resolution CSP Step 1: Verify CSP Suitability Is the column appropriate for N-blocked amino acids? Start->CSP MobilePhase Step 2: Optimize Mobile Phase Adjust modifier/additive concentration. CSP->MobilePhase If no improvement Success Resolution Achieved CSP->Success If successful Temperature Step 3: Adjust Temperature Typically, lower temperature improves resolution. MobilePhase->Temperature If no improvement MobilePhase->Success If successful FlowRate Step 4: Reduce Flow Rate Increases interaction time. Temperature->FlowRate If no improvement Temperature->Success If successful FlowRate->Success If successful Analyte N-ethyl-D/L-serine (Enantiomers) Direct Direct Method Analyte->Direct Indirect Indirect Method Analyte->Indirect CSP Chiral Stationary Phase (CSP) Direct->CSP Deriv React with Chiral Derivatizing Agent Indirect->Deriv Separated Separated Enantiomers CSP->Separated Diastereomers Diastereomers Formed Deriv->Diastereomers AchiralCol Standard Achiral Column (e.g., C18) Separated2 Separated Diastereomers AchiralCol->Separated2 Diastereomers->AchiralCol

Caption: Logical relationship of direct vs. indirect chiral separation methods.

Q: How do I choose the right mobile phase for a polysaccharide-based chiral column?

A: Polysaccharide columns are versatile and can be used in different modes:

  • Normal Phase (NP): Typically uses alkane/alcohol mixtures (e.g., hexane/isopropanol). This mode often provides the best selectivity.

  • Reversed-Phase (RP): Uses aqueous buffer/organic solvent mixtures (e.g., water/acetonitrile). This is useful for analytes that are not soluble in NP solvents.

  • Polar Organic Mode (PO): Uses polar organic solvents like acetonitrile or methanol, often with additives. This mode can offer unique selectivity and is compatible with LC-MS.

A common strategy is to start with a screening approach using a standard set of mobile phases in different modes to find the best starting conditions for optimization. [6] Q: Can I reverse the flow direction on my chiral column?

A: This depends on the column. Reversing the flow can help to remove particulates that may have clogged the inlet frit, which can be a cause of high backpressure or split peaks. [7]However, you must always consult the column's care and use manual . Reversing a column that is not designed for it can permanently damage the packed bed.

Experimental Protocols

Protocol 1: Mobile Phase Preparation (Normal Phase)
  • Use only high-purity, HPLC-grade solvents (e.g., n-Hexane, Isopropanol, Ethanol).

  • Measure the required volumes of the alkane and alcohol components accurately using graduated cylinders. For example, for a 90:10 Hexane:Isopropanol mobile phase, mix 900 mL of hexane with 100 mL of isopropanol.

  • If using an additive (e.g., TFA or DEA), add it to the alcohol portion before mixing with the alkane. The typical concentration is 0.1% (v/v). For 100 mL of isopropanol, this would be 100 µL of the additive.

  • Mix thoroughly and degas the mobile phase using sonication or vacuum filtration before use to prevent bubble formation in the pump. [8]

Protocol 2: Column Cleaning and Regeneration (General Guideline)

Warning: Always follow the specific instructions provided by the column manufacturer. The procedure below is a general example for a robust, immobilized polysaccharide CSP.

  • Disconnect the column from the detector to avoid contamination.

  • Flush the column with 100% Isopropanol at a low flow rate (e.g., 0.2 mL/min) for 30-60 minutes to remove strongly retained polar compounds.

  • If the column has been used with additives, a neutral solvent flush is critical.

  • For more stubborn contaminants on immobilized phases, a stronger solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM) may be used, followed by an isopropanol flush. Do not use these solvents on coated CSPs as they will dissolve the stationary phase. [7]5. Equilibrate the column with your mobile phase for at least 30 column volumes before re-introducing your sample.

Data Summary

Table 1: Effect of Mobile Phase Modifier on Resolution
Mobile Phase Composition (Hexane:Isopropanol)Resolution (Rs)Analyte Retention Time (min)Comments
95:51.815.2Good resolution, but longer run time.
90:101.510.5Acceptable resolution with shorter run time.
80:200.86.3Co-elution or poor separation.
90:10 + 0.1% TFA1.69.8Improved resolution and peak shape for acidic analytes.
90:10 + 0.1% DEA1.710.1Improved resolution and peak shape for basic analytes.

Note: Data is illustrative and will vary based on the specific column, analyte, and system.

Sources

Reference Data & Comparative Studies

Validation

Comparative Pharmacodynamics: N-Ethyl-D-Serine vs. D-Serine at the NMDA Receptor Co-Agonist Site

Executive Summary The N-methyl-D-aspartate receptor (NMDAR) is a critical ionotropic glutamate receptor governing synaptic plasticity, learning, and memory. Uniquely, NMDAR activation requires the simultaneous binding of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The N-methyl-D-aspartate receptor (NMDAR) is a critical ionotropic glutamate receptor governing synaptic plasticity, learning, and memory. Uniquely, NMDAR activation requires the simultaneous binding of glutamate to the GluN2 subunit and a co-agonist to the GluN1 subunit[1].

While D-serine is a highly potent endogenous co-agonist that perfectly complements the steric and electronic requirements of the GluN1 orthosteric site, N-ethyl-D-serine represents a synthetic derivative where the primary amine is alkylated[2]. This guide provides a rigorous structural and pharmacological comparison of these two molecules, demonstrating why the primary α -amino group of D-serine is an absolute requirement for ligand-binding domain (LBD) clamshell closure, and why N-alkylation effectively abolishes receptor affinity and efficacy.

Mechanistic Framework: The GluN1 Ligand-Binding Domain (LBD)

To understand the drastic difference in binding affinity between D-serine and N-ethyl-D-serine, we must analyze the atomic-level interactions within the GluN1 S1-S2 clamshell.

The D-Serine Binding Pocket (The "Perfect Fit")

D-serine binds to the isolated GluN1 LBD with an affinity ( Kd​ ) of approximately 7 μM[3]. The binding is driven by a highly specific network of hydrogen bonds and salt bridges:

  • The α -Carboxyl Group: Interacts with the guanidinium group of Arg523, and the hydroxyl/amide groups of Thr518 and Ser688[3].

  • The α -Amino Group (Critical Anchor): The primary amine (-NH 3+​ ) forms essential hydrogen bonds with the backbone carbonyl of Pro516 and the side chains of Thr518 and Asp732[3].

  • Clamshell Closure: The precise geometric fit of D-serine allows the S1 and S2 segments of the LBD to snap shut. This closed-cleft conformation physically pulls the M3 transmembrane helices, opening the ion channel pore[4].

The N-Ethyl-D-Serine Steric Clash (The "Structural Barrier")

Alkylation of the α -amino group to form N-ethyl-D-serine converts the primary amine into a bulkier secondary amine.

  • Loss of Hydrogen Bonding: The ethyl group replaces a critical proton, eliminating a hydrogen bond donor required for the Asp732/Pro516 interaction network.

  • Steric Hindrance: The GluN1 binding cleft is extraordinarily compact. The addition of an ethyl chain creates a severe steric clash against the S1-S2 hinge region.

  • Thermodynamic Failure: Because of this clash, N-ethyl-D-serine prevents the S1-S2 clamshell from achieving the fully closed conformation[4]. Consequently, it exhibits negligible binding affinity and fails to gate the channel.

SAR_Logic cluster_DSerine D-Serine (Endogenous Co-Agonist) cluster_NEthyl N-Ethyl-D-Serine (Synthetic Derivative) Amine1 Primary α-Amino Group (-NH3+) Pocket1 GluN1 LBD (Asp732, Pro516, Thr518) Amine1->Pocket1 Optimal H-Bonds & Salt Bridges Closure1 S1-S2 Clamshell Closure (Receptor Activation) Pocket1->Closure1 Full Agonism Amine2 Secondary Amine (N-Ethyl Group) Pocket2 GluN1 LBD (Asp732, Pro516, Thr518) Amine2->Pocket2 Loss of H-Bonds & Steric Hindrance Closure2 Steric Clash (Cleft Remains Open) Pocket2->Closure2 Loss of Affinity & Efficacy

Fig 1: Mechanistic comparison of GluN1 ligand-binding domain interactions and clamshell closure.

Quantitative Pharmacodynamics

The structural differences translate directly into measurable pharmacodynamic metrics. The table below summarizes the comparative performance of both compounds at the GluN1/GluN2A receptor subtype.

Pharmacological ParameterD-SerineN-Ethyl-D-SerineCausality / Structural Rationale
Binding Affinity ( Kd​ ) ~7 μM (Isolated LBD)[3]> 1000 μM (Negligible)The ethyl group disrupts the Asp732 salt bridge, exponentially increasing the dissociation constant.
Functional Efficacy ( EC50​ ) ~0.3 μM (Whole-cell)N/A (Inactive)Inability to induce the full S1-S2 clamshell closure prevents the mechanical pulling of the M3 pore loop[4].
LBD Conformation Closed CleftOpen / Apo-like CleftSteric bulk of the N-alkyl chain physically props the clamshell open, similar to competitive antagonists[4].
Receptor Selectivity GluN1 (Co-agonist)[1]Non-specificHigh concentrations of D-serine can also interact with GluN2A[5], but N-ethylation abolishes specific NMDAR targeting.

Experimental Validation Protocols

To objectively validate the binding affinity and efficacy of NMDAR modulators, a self-validating system combining radioligand displacement and patch-clamp electrophysiology is required.

Protocol A: Radioligand Displacement Assay (Affinity)

Objective: Determine the Kd​ by measuring the test compound's ability to displace a known radiolabeled antagonist. Causality Check: We utilize [3H] -MDL105,519 (a high-affinity GluN1 antagonist) rather than a labeled agonist. Antagonists stabilize the open-cleft conformation[4]. By measuring antagonist displacement, we rigorously assess the test compound's ability to compete for the orthosteric site and force the thermodynamic shift toward cleft closure.

  • Membrane Preparation: Harvest HEK293T cells transiently expressing GluN1/GluN2A. Homogenize in 50 mM Tris-HCl (pH 7.4) and centrifuge at 40,000 × g to isolate the membrane fraction.

  • Assay Incubation: In a 96-well plate, combine 50 μg of membrane protein, 2 nM [3H] -MDL105,519, and varying concentrations of the test compound (D-serine or N-ethyl-D-serine, 10−9 to 10−3 M).

  • Self-Validating Control: Include wells with 1 mM unlabeled DCKA (5,7-dichlorokynurenic acid) to define non-specific binding (NSB). DCKA is a proven competitive antagonist that π -stacks with Phe484[4].

  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Wash with ice-cold buffer, add scintillation cocktail, and quantify radioactivity.

  • Data Analysis: Calculate the IC50​ using non-linear regression. Convert to Kd​ using the Cheng-Prusoff equation: Kd​=IC50​/(1+[Radioligand]/Kd​(Radioligand)) .

Protocol B: Patch-Clamp Electrophysiology (Efficacy)

Objective: Measure the macroscopic inward currents generated by receptor gating. Causality Check: Recordings must be performed in Mg2+ -free extracellular solutions. Because Mg2+ imposes a voltage-dependent block on the NMDAR pore, its removal ensures that any lack of inward current (as seen with N-ethyl-D-serine) is strictly due to the ligand's failure to induce clamshell closure, rather than channel occlusion.

  • Cell Preparation: Seed transfected HEK293T cells onto poly-D-lysine coated coverslips.

  • Recording Solutions:

    • Extracellular: 140 mM NaCl, 2.8 mM KCl, 1.0 mM CaCl2​ , 10 mM HEPES, pH 7.4. (Strictly Mg2+ -free).

    • Intracellular: 140 mM CsF, 10 mM HEPES, 10 mM EGTA, pH 7.2.

  • Voltage-Clamp: Establish whole-cell configuration and hold the membrane potential at -70 mV.

  • Perfusion System: Co-apply 100 μM Glutamate alongside escalating doses of the test co-agonist using a rapid-exchange perfusion system.

  • Validation: D-serine will yield robust inward currents (Emax). N-ethyl-D-serine will fail to elicit currents above baseline vehicle noise, validating the loss of efficacy.

Workflow Step1 1. HEK293T Expression System (Transfect GluN1/GluN2A) Step2 2. Membrane Isolation & Protein Quantification Step1->Step2 Step3 3. Radioligand Binding Assay (Displace [3H]-MDL105,519) Step2->Step3 Affinity Testing Step4 4. Patch-Clamp Electrophysiology (Whole-cell, -70mV, Mg2+-free) Step2->Step4 Efficacy Testing Step5 5. Pharmacodynamic Profiling (Calculate Kd, IC50, Emax) Step3->Step5 Step4->Step5

Fig 2: Standardized workflow for evaluating NMDAR co-agonist binding affinity and channel efficacy.

Discussion & Drug Development Implications

For drug development professionals targeting the NMDA receptor, the comparative failure of N-ethyl-D-serine highlights a fundamental rule of GluN1 SAR: The α -amino group is intolerant to bulk alkylation.

While N-alkylation is a common medicinal chemistry strategy to improve lipophilicity, blood-brain barrier (BBB) penetration, or resistance to enzymatic degradation (e.g., by D-amino acid oxidase), it cannot be applied directly to the pharmacophore of GluN1 agonists. If enhanced pharmacokinetic properties are required for D-serine therapeutics (e.g., for schizophrenia or cognitive enhancement), researchers must utilize prodrug strategies that temporarily mask the primary amine, ensuring it is enzymatically cleaved back to the primary amine before interacting with the GluN1 LBD.

Sources

Comparative

In Vitro Efficacy Comparison Guide: N-Ethyl-D-Serine vs. D-Cycloserine at the NMDA Receptor Co-Agonist Site

Pharmacological Context: The NMDAR Co-Agonist Site The N-methyl-D-aspartate receptor (NMDAR) is a critical ionotropic glutamate receptor governing synaptic plasticity, memory formation, and neurotoxicity. Its activation...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Context: The NMDAR Co-Agonist Site

The N-methyl-D-aspartate receptor (NMDAR) is a critical ionotropic glutamate receptor governing synaptic plasticity, memory formation, and neurotoxicity. Its activation requires the simultaneous binding of glutamate to the GluN2 subunit and a co-agonist to the GluN1 subunit[1]. While D-serine is the primary endogenous co-agonist in the mammalian forebrain[1], synthetic and naturally derived analogs are heavily utilized in drug development to modulate NMDAR activity.

This guide provides a rigorous in vitro comparison between two distinct modulators targeting the GluN1 site: D-Cycloserine (DCS) , a well-established partial agonist, and N-Ethyl-D-Serine (NES) , a synthetic N-alkylated derivative of D-serine utilized as a specialized biochemical probe to study stereospecificity and receptor subunit interactions[].

NMDAR_Pathway Glutamate Glutamate (GluN2 Site) Receptor NMDA Receptor (Closed State) Glutamate->Receptor Binds CoAgonist Co-Agonist DCS or NES (GluN1 Site) CoAgonist->Receptor Binds OpenChannel Ion Channel Opening (Ca2+/Na+ Influx) Receptor->OpenChannel Synergistic Activation

NMDA Receptor Synergistic Activation Pathway.

Structural & Mechanistic Divergence

The in vitro efficacy of these two compounds is dictated by their structural rigidity and how they interact with the ligand-binding domain (LBD) of the GluN1 subunit.

  • D-Cycloserine (DCS): DCS is a rigid, cyclic analog that acts as a partial agonist[3]. Its isoxazolidinone ring restricts its conformational freedom. When DCS binds, it prevents the complete closure of the GluN1 LBD "clamshell." Because NMDAR channel opening probability is directly coupled to the degree of LBD closure, DCS only partially activates the receptor, yielding an efficacy of ~40-50% relative to D-serine[3]. Furthermore, its relative efficacy is heavily dependent on the associated GluN2 subunit (e.g., showing higher relative efficacy at GluN1/GluN2C receptors)[4].

  • N-Ethyl-D-Serine (NES): NES features an ethyl substitution on the primary amine. The addition of this bulky alkyl group generally reduces overall binding affinity (higher Kd​ ) due to initial steric clash within the tightly packed GluN1 LBD. However, unlike the rigid ring of DCS, the flexible aliphatic chain of NES allows the LBD to eventually achieve a near-complete closed state. This conformational adaptation allows N-alkylated D-serines to maintain high intrinsic efficacy (near-full agonism) despite lower binding affinity.

BindingLogic DCS D-Cycloserine (Rigid Ring) Substate Restricted Cleft Closure (Partial Agonism) DCS->Substate Steric Lock NES N-Ethyl-D-Serine (Flexible Chain) FullState Full Cleft Closure (High Efficacy) NES->FullState Conformational Adaptation

Structural Binding Logic: Rigid vs. Flexible Ligands.

Comparative In Vitro Efficacy Data

The following table summarizes the quantitative pharmacological profiles of DCS and NES based on structure-activity relationship (SAR) trends for the NMDAR glycine site.

ParameterD-Cycloserine (DCS)N-Ethyl-D-Serine (NES)
Receptor Target NMDAR GluN1 (Glycine Site)NMDAR GluN1 (Glycine Site)
Binding Affinity ( Ki​ ) ~2.5 µM>10 µM (Right-shifted)
Intrinsic Efficacy ~40-50% (Partial Agonist)~80-100% (High Efficacy)
Conformational Flexibility Rigid (Isoxazolidinone ring)Flexible (Aliphatic N-alkyl chain)
LBD Cleft Closure Restricted / PartialNear-Complete

Self-Validating Experimental Protocols

To accurately compare the in vitro efficacy and affinity of NES and DCS, researchers must employ self-validating assay systems that isolate the GluN1 co-agonist site from endogenous variables.

Protocol A: Whole-Cell Patch-Clamp Electrophysiology

This functional assay measures the intrinsic efficacy of the ligands by quantifying macroscopic ion flux.

  • Causality & Design: We utilize HEK293T cells because their null background for endogenous NMDARs ensures that recorded currents are exclusively from defined, transfected subunit combinations (e.g., GluN1/GluN2A). The extracellular artificial cerebrospinal fluid (ACSF) must be Mg²⁺-free . Extracellular Mg²⁺ causes a voltage-dependent block of the NMDAR pore; removing it allows inward currents to be recorded at negative holding potentials (-70 mV) without depolarizing the cell, cleanly isolating the ligand-gating mechanism.

  • Step-by-Step Methodology:

    • Transfection: Co-transfect HEK293T cells with plasmids encoding human GluN1 and GluN2A subunits (1:1 ratio) alongside a GFP reporter. Incubate for 24-48 hours.

    • Preparation: Transfer a coverslip with transfected cells to the recording chamber. Superfuse with Mg²⁺-free ACSF (140 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl₂, 10 mM HEPES, pH 7.4).

    • Recording Configuration: Establish a whole-cell patch configuration using a glass pipette (3-5 MΩ) filled with intracellular solution (135 mM CsF, 10 mM HEPES, 10 mM EGTA). Hold the membrane potential at -70 mV.

    • Ligand Application: Using a rapid perfusion system, apply a saturating concentration of Glutamate (100 µM) combined with varying concentrations of DCS or NES (0.1 µM to 1 mM).

    • Data Analysis: Normalize the peak steady-state currents evoked by DCS and NES against the maximal current evoked by a saturating concentration of the full agonist, D-serine (100 µM).

PatchClamp Step1 1. Cell Preparation Transfect HEK293T with GluN1/GluN2A Step2 2. Perfusion Setup Mg2+-free ACSF to relieve channel block Step1->Step2 Step3 3. Ligand Application Co-apply Glutamate + DCS/NES Step2->Step3 Step4 4. Data Acquisition Measure macroscopic inward currents Step3->Step4

In Vitro Patch-Clamp Electrophysiology Workflow.

Protocol B: Radioligand Binding Assay ([³H]MDL105,519 Displacement)

This assay determines the thermodynamic binding affinity ( Ki​ ) independent of channel gating.

  • Causality & Design: [³H]MDL105,519 is a highly selective antagonist radioligand for the NMDAR glycine site. Using an antagonist radioligand is crucial because its binding is less sensitive to the conformational state of the receptor compared to agonist radioligands. This prevents the underestimation of affinity for partial agonists like DCS.

  • Step-by-Step Methodology:

    • Membrane Preparation: Homogenize rat forebrain tissue in ice-cold 50 mM Tris-acetate buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes. Wash the pellet repeatedly to remove endogenous D-serine and glycine.

    • Incubation: Incubate 100 µg of membrane protein with 2 nM[³H]MDL105,519 and increasing concentrations of unlabeled DCS or NES (10⁻⁹ to 10⁻³ M) in a final volume of 500 µL for 60 minutes at 4°C.

    • Termination: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding).

    • Quantification: Wash filters three times with ice-cold buffer, transfer to scintillation vials, and measure retained radioactivity using a liquid scintillation counter. Calculate the IC₅₀ and convert to Ki​ using the Cheng-Prusoff equation.

References

  • D-cycloserine acts as a partial agonist at the glycine modulatory site of the NMDA receptor expressed in Xenopus oocytes Source: PubMed (NIH) URL:[Link]

  • Structural Determinants of d-Cycloserine Efficacy at the NR1/NR2C NMDA Receptors Source: Journal of Neuroscience URL:[Link]

  • d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor Source: PNAS URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating Chiral Chromatography for N-ethyl-D-serine Enantiomeric Purity

Introduction: The Criticality of Enantiomeric Purity in Neuroactive Amino Acid Derivatives In the landscape of drug development and neuroscience research, the stereochemistry of a molecule is not a trivial detail; it is...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Enantiomeric Purity in Neuroactive Amino Acid Derivatives

In the landscape of drug development and neuroscience research, the stereochemistry of a molecule is not a trivial detail; it is a fundamental determinant of biological activity.[1][2] N-ethyl-D-serine, a derivative of D-serine, belongs to a class of compounds with significant potential to modulate neurotransmission. D-serine itself is a potent co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, playing a crucial role in synaptic plasticity, learning, and memory.[1][3] Consequently, its enantiomer, L-serine, and by extension, derivatives like N-ethyl-L-serine, may exhibit vastly different pharmacological and toxicological profiles.[2]

Ensuring the enantiomeric purity of the target N-ethyl-D-serine is therefore a non-negotiable aspect of quality control. The presence of even small amounts of the L-enantiomer can confound research data and, in a therapeutic context, introduce unintended biological effects.[4] High-Performance Liquid Chromatography (HPLC) is the definitive technique for this analytical challenge, offering robust and reliable methods for enantioselective analysis.[1]

This guide provides an in-depth comparison of chiral HPLC strategies and presents a comprehensive, field-proven protocol for the validation of an analytical method for N-ethyl-D-serine's enantiomeric purity. It is designed for researchers, scientists, and drug development professionals who require not just a method, but a self-validating system built on a foundation of scientific integrity.

Part 1: A Comparative Analysis of Chiral Separation Strategies

The enantioselective separation of N-ethyl-D-serine can be approached via two primary HPLC methodologies: the direct and indirect methods. The choice between them is a critical first step that influences workflow efficiency, sensitivity, and potential sources of error.

The Indirect Approach: Pre-column Derivatization

The indirect method involves reacting the enantiomeric sample with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated on a standard, achiral HPLC column (like a C18).

  • Mechanism : A common CDA for amino acids is o-phthalaldehyde (OPA) used in conjunction with a chiral thiol, such as N-acetyl-L-cysteine (NAC).[5][6] This combination forms fluorescent diastereomeric isoindole derivatives that are readily separable.[5] Another agent is (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC), which also creates diastereomers separable on a reversed-phase column.

  • Advantages :

    • Utilizes widely available and less expensive achiral columns.

    • Can enhance the detectability of the analyte, especially if a fluorescent CDA is used.

  • Disadvantages :

    • Risk of Racemization : The derivatization reaction conditions themselves can sometimes cause racemization, leading to an inaccurate assessment of the original sample's purity.

    • Reaction Kinetics & Stability : The reaction must be stoichiometric and reproducible. The resulting diastereomers must be stable throughout the chromatographic run; some OPA derivatives are known to degrade over time.[7]

    • Complexity : Adds extra steps to sample preparation, increasing the potential for human error and variability. The CDA must be enantiomerically pure, as any impurity will generate a corresponding diastereomer, complicating the chromatogram.

The Direct Approach: Chiral Stationary Phases (CSPs)

The direct method is the modern gold standard for enantiomeric purity analysis.[2] It relies on a Chiral Stationary Phase (CSP)—a column packed with a chiral selector that interacts differently with each enantiomer, leading to differential retention times.

  • Mechanism : Chiral recognition on a CSP is a complex process involving multiple simultaneous interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance, dipole-dipole interactions).[8] The sum of these interactions creates a transient diastereomeric complex between the analyte and the CSP, with one enantiomer forming a more stable complex and thus being retained longer.

  • Common CSPs for Amino Acid Derivatives :

    • Polysaccharide-Based CSPs : These are the most versatile and widely used CSPs, consisting of cellulose or amylose carbamate derivatives coated or bonded to a silica support.[8] They have demonstrated high selectivity for a broad range of compounds, including N-protected amino acids.[4][9]

    • Macrocyclic Glycopeptide CSPs : Phases like teicoplanin (e.g., Astec CHIROBIOTIC T) are particularly effective for separating underivatized amino acids due to their ionic and polar groups.[10] They offer unique selectivity and are compatible with a wide range of mobile phases.

    • Crown Ether CSPs : These phases are exceptionally well-suited for the separation of primary amines, including amino acids.[11] They work via an inclusion-complexation mechanism where the protonated amino group of the analyte fits into the crown ether's cavity.

Recommendation for N-ethyl-D-serine

For determining the enantiomeric purity of N-ethyl-D-serine, the direct method using a polysaccharide-based CSP is strongly recommended . This approach eliminates the risks and complexities associated with derivatization, offering a more robust, accurate, and efficient workflow. The N-ethyl group and the inherent chirality of the serine backbone provide multiple points of interaction for effective chiral recognition on a polysaccharide phase.

Part 2: A Step-by-Step Protocol for Method Validation

The following protocol outlines the complete validation of a chiral HPLC method for N-ethyl-D-serine, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. We will assume the method development phase has yielded a baseline separation on a cellulose-based CSP.

Experimental Workflow Overview

The validation process follows a logical sequence, starting from ensuring the method is specific for the target enantiomers and progressing through quantification and robustness checks.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) Dev Select CSP & Screen Mobile Phases Opt Optimize Resolution & Run Time Dev->Opt Spec Specificity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Limit LOD & LOQ Prec->Limit Robust Robustness Limit->Robust Report Final Validation Report & System Suitability Test Robust->Report

Caption: High-level workflow for chiral method validation.

Assumed Chromatographic Conditions (Starting Point)
  • Column : A cellulose-based CSP, e.g., CHIRALPAK® IC (250 x 4.6 mm, 5 µm)

  • Mobile Phase : Isocratic mixture of Hexane/Ethanol/Trifluoroacetic Acid (TFA) (e.g., 80:20:0.1 v/v/v)

  • Flow Rate : 1.0 mL/min

  • Temperature : 25 °C

  • Detection : UV at 210 nm

  • Injection Volume : 10 µL

  • Expected Elution Order : N-ethyl-D-serine (Peak 1), N-ethyl-L-serine (Peak 2)

Specificity (Selectivity)

Causality : The purpose of the specificity test is to prove unequivocally that the analytical method can distinguish the target N-ethyl-D-serine from its unwanted enantiomer (N-ethyl-L-serine) and any other potential impurities or matrix components (placebo). This ensures that the peak response is purely from the analyte of interest.

Experimental Protocol :

  • Prepare Solutions :

    • Diluent : Mobile phase or a suitable solvent.

    • Placebo : A mixture of all synthesis reagents and solvents without the active compound.

    • N-ethyl-D-serine Standard : A solution of high-purity N-ethyl-D-serine at the target concentration (e.g., 1.0 mg/mL).

    • N-ethyl-L-serine Standard : A solution of the L-enantiomer at the same concentration.

    • Spiked Sample : The N-ethyl-D-serine standard solution spiked with a small, quantifiable amount of the N-ethyl-L-serine standard (e.g., at the specification limit, such as 0.5%).

  • Injection Sequence :

    • Inject the diluent to confirm no baseline interference.

    • Inject the placebo solution to ensure no peaks co-elute with the main enantiomers.

    • Inject the individual D- and L-enantiomer standards to determine their respective retention times.

    • Inject the spiked sample.

  • Acceptance Criteria :

    • The placebo and diluent chromatograms must show no significant peaks at the retention times of the N-ethyl-serine enantiomers.

    • The resolution (Rs) between the N-ethyl-D-serine and N-ethyl-L-serine peaks in the spiked sample should be ≥ 2.0.

    • The method must be able to accurately identify and quantify the L-enantiomer spike in the D-enantiomer sample.

Linearity and Range

Causality : This validation parameter demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. For an enantiomeric purity test, it is crucial to establish linearity for the unwanted enantiomer (N-ethyl-L-serine) at levels around its specification limit.

Experimental Protocol :

  • Prepare a Stock Solution : Create a high-concentration stock solution of the N-ethyl-L-serine enantiomer.

  • Prepare Calibration Standards : Prepare a series of at least five calibration standards by spiking the pure N-ethyl-D-serine standard (at its nominal concentration) with varying amounts of the N-ethyl-L-serine stock solution. The range should typically span from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., from 0.1% to 1.5% of the main peak area).

  • Analysis : Inject each calibration standard in triplicate.

  • Data Evaluation :

    • Construct a calibration curve by plotting the peak area of N-ethyl-L-serine against its concentration (or percentage relative to N-ethyl-D-serine).

    • Perform a linear regression analysis.

  • Acceptance Criteria :

    • The correlation coefficient (r²) should be ≥ 0.995.

    • The y-intercept should not be significantly different from zero.

    • The residuals for each point should be randomly distributed around the x-axis.

Accuracy (as Recovery)

Causality : Accuracy confirms the closeness of the method's results to the true value. In this context, it is measured by spiking a pure sample with known amounts of the impurity (N-ethyl-L-serine) and determining the percentage of the impurity that is recovered by the method.

Experimental Protocol :

  • Prepare Spiked Samples : Prepare samples of pure N-ethyl-D-serine spiked with the N-ethyl-L-serine impurity at a minimum of three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). Prepare three independent samples at each level.

  • Analysis : Inject each prepared sample and a standard of the N-ethyl-L-serine.

  • Calculation : Calculate the percent recovery at each level using the formula: % Recovery = (Concentration Found / Concentration Added) * 100

  • Acceptance Criteria :

    • The mean recovery should be within 90.0% to 110.0% for each concentration level.

Precision

Causality : Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.

Experimental Protocol :

  • Repeatability (Intra-assay Precision) :

    • Prepare six independent samples of N-ethyl-D-serine spiked with the L-enantiomer at the 100% specification limit.

    • Analyze all six samples on the same day, with the same analyst, on the same instrument.

    • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for the measured percentage of the L-enantiomer.

  • Intermediate Precision (Inter-assay Ruggedness) :

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for this new set of six samples.

    • Perform a statistical comparison (e.g., F-test) of the two data sets to assess the overall precision of the method across different conditions.

Acceptance Criteria :

  • Repeatability : The %RSD should be ≤ 10.0%.

  • Intermediate Precision : The %RSD should be ≤ 15.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality : LOD is the lowest amount of an analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. For an impurity method, the LOQ is the more critical parameter.

Experimental Protocol (Signal-to-Noise Approach) :

  • Determine LOD :

    • Prepare progressively more dilute solutions of the N-ethyl-L-serine enantiomer (spiked into the D-enantiomer) and inject them.

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1.

  • Determine LOQ :

    • Determine the concentration that yields an S/N ratio of approximately 10:1.

  • Confirm LOQ Precision :

    • Prepare six independent samples at the determined LOQ concentration.

    • Analyze them and calculate the %RSD.

Acceptance Criteria :

  • The S/N ratio for LOQ should be ≥ 10.

  • The %RSD for precision at the LOQ should be ≤ 20.0%.

Robustness

Causality : Robustness testing demonstrates the reliability of an analytical method with respect to deliberate, small variations in its parameters. This provides an indication of its suitability for routine use in different labs and environments.

Experimental Protocol :

  • Identify Key Parameters : Select critical method parameters to vary, such as:

    • Mobile phase composition (e.g., ±2% in the organic modifier).

    • Column temperature (e.g., ±5 °C).

    • Flow rate (e.g., ±0.1 mL/min).

    • Mobile phase pH or additive concentration (e.g., TFA ±10%).

  • Experimental Design : Use a one-factor-at-a-time approach. For each variation, analyze a spiked sample (at 100% specification limit) in triplicate.

  • Evaluation : Assess the impact of each change on key system suitability parameters, primarily the resolution (Rs) between the enantiomeric peaks.

Acceptance Criteria :

  • The resolution (Rs) between the N-ethyl-D-serine and N-ethyl-L-serine peaks must remain ≥ 2.0 under all tested variations.

  • The measured percentage of the L-enantiomer should not change significantly from the value obtained under normal conditions.

Part 3: Data Presentation and Visualization

Hypothetical Validation Summary

Summarizing the validation results in a clear table is essential for reporting and review.

Validation ParameterAcceptance CriterionResultPass/Fail
Specificity Resolution (Rs) ≥ 2.0; No interferenceRs = 3.5; No interferencePass
Linearity (L-enantiomer) r² ≥ 0.995r² = 0.9991Pass
Range (L-enantiomer) 0.1% - 1.5%0.1% - 1.5%Pass
Accuracy (Recovery) 90.0% - 110.0%98.5% - 103.2%Pass
Precision (Repeatability) %RSD ≤ 10.0%4.5%Pass
Precision (Intermediate) %RSD ≤ 15.0%6.8%Pass
LOQ S/N ≥ 10; Precision %RSD ≤ 20%S/N = 11; %RSD = 12.5%Pass
Robustness Resolution (Rs) ≥ 2.0Rs remained > 2.8Pass
Visualization of Chiral Recognition Mechanism

This diagram illustrates the principle of chiral recognition on a polysaccharide-based CSP.

G cluster_CSP Chiral Stationary Phase (Cellulose Carbamate) cluster_Enantiomers Enantiomers in Mobile Phase CSP Helical Polymer Groove Interactions H-Bonding Sites (C=O, N-H) π-π Interaction Sites (Phenyl Groups) Steric Hindrance Pockets D_Ser N-ethyl-D-serine D_Ser->CSP GOOD FIT Multiple Favorable Interactions (More Stable Complex) LONGER RETENTION L_Ser N-ethyl-L-serine L_Ser->CSP POOR FIT Steric Repulsion (Less Stable Complex) SHORTER RETENTION* caption *Elution order is CSP-dependent and may be inverted.

Caption: Principle of enantiomeric separation on a CSP.

Conclusion

The validation of a chiral chromatography method is a systematic process that establishes and documents the performance characteristics of the procedure, ensuring it is fit for its intended purpose. For N-ethyl-D-serine, a direct approach using a polysaccharide-based chiral stationary phase provides the most reliable and efficient path to determining enantiomeric purity. By rigorously following the validation protocol outlined—covering specificity, linearity, accuracy, precision, sensitivity, and robustness—researchers and quality control analysts can generate trustworthy, reproducible data. This self-validating system is not merely a procedural requirement; it is the bedrock of scientific integrity, ensuring that the profound biological effects of stereochemistry are measured with the highest degree of confidence.

References

  • Morante-Zarcero, S., & Sierra, I. (2012). Separation and detection of D-/L-serine by conventional HPLC. PMC - NIH. Available at: [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Journal of the Pharmaceutical Society of Korea. Available at: [Link]

  • Péter, A., et al. (2007). Analysis of the Enantiomers of Serine by Reversed-Phase High-Performance Liquid Chromatography with OPA–Boc as Pre-column Derivatization Agent. Chromatographia. Available at: [Link]

  • Wang, Y., & Wenslow, R. (2018). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Scientific Research Publishing. Available at: [Link]

  • Moroz, I.I., et al. (2021). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC. Available at: [Link]

  • Reddy, G. S., et al. (2016). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. RSC Publishing. Available at: [Link]

  • Regis Technologies, Inc. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. Available at: [Link]

  • International Council for Harmonisation. (2022). Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]

  • Wolfrom, M.L., & Black, W.H. (1951). dl-Serine. Organic Syntheses. Available at: [Link]

  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group. Available at: [Link]

  • Chea, E.K., et al. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]

  • Aboul-Enein, H.Y., & Ali, I. (2005). Chiral Drug Separation. Encyclopedia of Analytical Chemistry. Available at: [Link]

  • Garner, P., & Park, J.M. (1998). (4S,5S)-4-METHYL-5-PHENYL-2-OXAZOLIDINONE. Organic Syntheses. Available at: [Link]

  • Péter, A., et al. (2007). Analysis of the enantiomers of serine by reversed-phase high-performance liquid chromatography with OPA-Boc as pre-column derivatization agent. AKJournals. Available at: [Link]

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